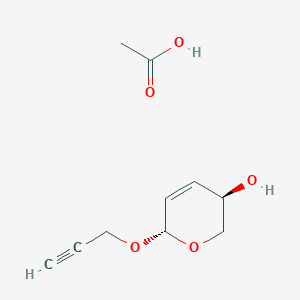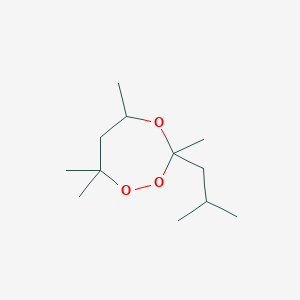
3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane is an organic compound that belongs to the class of trioxepanes. These compounds are characterized by a seven-membered ring containing three oxygen atoms. The presence of multiple methyl groups and a 2-methylpropyl group makes this compound highly branched and potentially interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diol with a peroxide in the presence of an acid catalyst can lead to the formation of the trioxepane ring.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure precise control over reaction conditions. The use of high-purity reagents and catalysts is essential to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane depends on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trioxane: Another compound with a similar ring structure but fewer methyl groups.
1,2,4-Trioxolane: A five-membered ring analog with similar chemical properties.
1,3,5-Trioxane: A six-membered ring compound with three oxygen atoms.
Uniqueness
3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane is unique due to its highly branched structure and the presence of multiple methyl groups
Properties
CAS No. |
400089-92-1 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3,5,7,7-tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane |
InChI |
InChI=1S/C12H24O3/c1-9(2)7-12(6)13-10(3)8-11(4,5)14-15-12/h9-10H,7-8H2,1-6H3 |
InChI Key |
YXYUFOQNACHLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OOC(O1)(C)CC(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


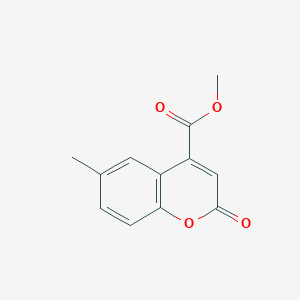
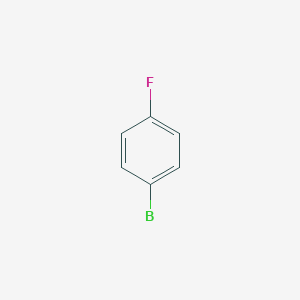
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)

![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
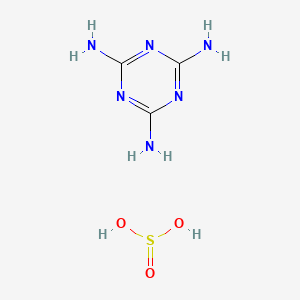
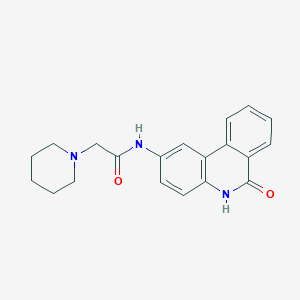
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
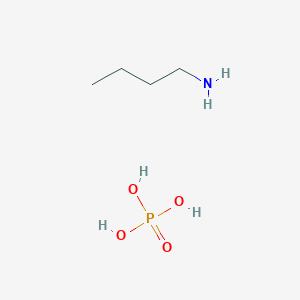

![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)
